molecular formula C18H22O6S4 B1667528 Bis-Tos-(2-hydroxyethyl disulfide) CAS No. 69981-39-1

Bis-Tos-(2-hydroxyethyl disulfide)

Cat. No.: B1667528
CAS No.: 69981-39-1
M. Wt: 462.6 g/mol
InChI Key: BBGVCMPJFAYXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-Tos-(2-hydroxyethyl disulfide) is a chemical compound characterized by the presence of a disulfide bond and two tosyl moieties. It is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs), which are a class of targeted cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-Tos-(2-hydroxyethyl disulfide) typically involves the reaction of 2-hydroxyethyl disulfide with tosyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .

Industrial Production Methods: In an industrial setting, the production of Bis-Tos-(2-hydroxyethyl disulfide) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Bis-Tos-(2-hydroxyethyl disulfide) is unique due to its dual functionality as both a disulfide bond and tosyl groups. This allows it to act as a cleavable linker in ADCs, providing both stability and controlled release of the drug .

Properties

IUPAC Name

2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6S4/c1-15-3-7-17(8-4-15)27(19,20)23-11-13-25-26-14-12-24-28(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGVCMPJFAYXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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